molecular formula C14H15N3O2 B12491921 ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate

ethyl 4-[(E)-(1-methyl-1H-pyrrol-2-yl)diazenyl]benzoate

Cat. No.: B12491921
M. Wt: 257.29 g/mol
InChI Key: HINUUSBIRGUPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate is an organic compound that belongs to the class of esters It features a benzoate group linked to a diazenyl group, which is further connected to a methylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-methyl-2-pyrrolecarboxaldehyde under diazotization conditions. The reaction is carried out in the presence of sodium nitrite and hydrochloric acid, followed by coupling with the pyrrole derivative. The reaction mixture is then neutralized and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate: Features a similar structure but with different substituents on the pyrrole ring.

    Ethyl 4-[(1E)-2-(1-ethylpyrrol-2-yl)diazen-1-yl]benzoate: Contains an ethyl group instead of a methyl group on the pyrrole ring.

    Ethyl 4-[(1E)-2-(1-phenylpyrrol-2-yl)diazen-1-yl]benzoate: Features a phenyl group on the pyrrole ring.

Uniqueness

Ethyl 4-[(1E)-2-(1-methylpyrrol-2-yl)diazen-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diazenyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

ethyl 4-[(1-methylpyrrol-2-yl)diazenyl]benzoate

InChI

InChI=1S/C14H15N3O2/c1-3-19-14(18)11-6-8-12(9-7-11)15-16-13-5-4-10-17(13)2/h4-10H,3H2,1-2H3

InChI Key

HINUUSBIRGUPDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.